A Comprehensive Technical Guide to the Physicochemical Properties of 1-Nonadecanol
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Nonadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonadecanol, a long-chain saturated fatty alcohol with the chemical formula C₁₉H₄₀O, is a compound of interest in various scientific fields, including pharmaceuticals, cosmetics, and material science.[1] Its long aliphatic chain and terminal hydroxyl group confer specific physicochemical properties that dictate its behavior and potential applications. This technical guide provides an in-depth overview of the core physicochemical properties of 1-nonadecanol, complete with experimental methodologies and structured data presentation to support research and development activities.
Physicochemical Properties of 1-Nonadecanol
The key physicochemical properties of 1-nonadecanol are summarized in the table below. These values have been compiled from various chemical databases and scientific literature.
| Property | Value | Units | Notes |
| Molecular Formula | C₁₉H₄₀O | - | [2][3] |
| Molecular Weight | 284.52 | g/mol | [2] |
| Appearance | White solid/flakes | - | [4] |
| Melting Point | 60-64 | °C | [5] |
| Boiling Point | 344-346 | °C | at 760 mmHg (estimated)[5] |
| 156 | °C | at 0.1 mmHg[6] | |
| Density | ~0.837 | g/cm³ | Estimated[6] |
| Water Solubility | 0.004781 | mg/L | at 25 °C (estimated)[5] |
| Vapor Pressure | 3.92E-06 | mmHg | at 25°C[6] |
| logP (Octanol/Water Partition Coefficient) | 8.481 | - | Estimated[5] |
| pKa (Acid Dissociation Constant) | ~16.84 | - | Strongest Acidic (Predicted)[7] |
| Refractive Index | ~1.4328 | - | [6] |
| Flash Point | 140.4 | °C | [6] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of long-chain alcohols like 1-nonadecanol are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of dry, powdered 1-nonadecanol is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.[5]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[5]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
For high-boiling liquids or solids at reduced pressure, the Thiele tube method is a common technique.
Methodology:
-
Sample Preparation: A small amount of 1-nonadecanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a sparingly soluble solid in a solvent.
Methodology:
-
Sample Preparation: An excess amount of 1-nonadecanol is added to a known volume of the solvent (e.g., water) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[9]
-
Analysis: The concentration of 1-nonadecanol in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Density Determination (Water Displacement Method)
The density of a solid can be determined by measuring the volume of water it displaces.
Methodology:
-
Mass Measurement: The mass of a sample of 1-nonadecanol is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume is recorded. The weighed sample of 1-nonadecanol is then carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.
-
Calculation: The volume of the 1-nonadecanol sample is the difference between the final and initial water levels. The density is then calculated by dividing the mass of the sample by its volume.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-nonadecanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-nonadecanol is characterized by a triplet corresponding to the terminal methyl protons, a triplet for the methylene protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl proton, and a large multiplet for the remaining methylene protons of the long alkyl chain.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbon atom bonded to the hydroxyl group, the terminal methyl carbon, and a series of signals for the methylene carbons in the aliphatic chain.
Infrared (IR) Spectroscopy
The IR spectrum of 1-nonadecanol displays characteristic absorption bands:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Strong peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching of the alkyl chain.
-
A peak around 1060 cm⁻¹ attributed to the C-O stretching vibration.[10]
Caption: Spectroscopic Analysis Workflow.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of 1-nonadecanol. The tabulated data offers a quick reference for key values, while the detailed experimental protocols provide a foundation for laboratory investigation. The inclusion of spectroscopic information further aids in the comprehensive characterization of this long-chain fatty alcohol, supporting its application in scientific research and industrial development.
References
- 1. ursinus.edu [ursinus.edu]
- 2. 1-nonadecanol, 1454-84-8 [thegoodscentscompany.com]
- 3. n-Nonadecanol-1 [webbook.nist.gov]
- 4. 1-Nonadecanol | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. n-Nonadecanol-1 [webbook.nist.gov]
